molecular formula C23H17Br3N2O4 B11533493 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11533493
M. Wt: 625.1 g/mol
InChI Key: NQMLFEHCAZKPLU-KKMKTNMSSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps:

    Bromination: The initial step involves the bromination of the aromatic rings. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Acylation: The next step involves the acylation of the brominated compound with 2-bromobenzoic acid. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the amidation of the acylated compound with 2-(2-methylphenoxy)acetic acid. This step requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted aromatic compounds.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl benzoate
  • 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl acetate

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate is unique due to its specific combination of bromine atoms and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H17Br3N2O4

Molecular Weight

625.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17Br3N2O4/c1-14-6-2-5-9-20(14)31-13-21(29)28-27-12-15-10-16(24)11-19(26)22(15)32-23(30)17-7-3-4-8-18(17)25/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

NQMLFEHCAZKPLU-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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